Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate
Brand Name: Vulcanchem
CAS No.: 1185004-76-5
VCID: VC0014715
InChI: InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3
SMILES: CC(C)(C1=CC=C(C=C1)Br)C(=O)OC
Molecular Formula: C11H13BrO2
Molecular Weight: 263.164

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

CAS No.: 1185004-76-5

Cat. No.: VC0014715

Molecular Formula: C11H13BrO2

Molecular Weight: 263.164

* For research use only. Not for human or veterinary use.

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate - 1185004-76-5

Specification

CAS No. 1185004-76-5
Molecular Formula C11H13BrO2
Molecular Weight 263.164
IUPAC Name methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Standard InChI InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3
Standard InChI Key JTYDXPPFLQSEAQ-WFGJKAKNSA-N
SMILES CC(C)(C1=CC=C(C=C1)Br)C(=O)OC

Introduction

Chemical Identity and Structure

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is characterized by specific chemical identifiers and structural features that define its properties and applications. The compound contains a bromophenyl group attached to a carbon center with two deuterated methyl groups, along with a methyl ester functional group.

Chemical Identifiers

The compound is clearly identified through several standardized chemical designations as presented in Table 1.

ParameterValue
CAS Number1185004-76-5
Molecular FormulaC11H7BrD6O2
Molecular Weight263.16 g/mol
IUPAC Namemethyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
InChIInChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3
InChIKeyJTYDXPPFLQSEAQ-WFGJKAKNSA-N
SMILES[2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H]

Table 1: Chemical identifiers for Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Structural Features

The compound's structure is notable for its deuterium-labeled methyl groups, where three deuterium atoms replace hydrogen atoms in each of two methyl groups attached to the central carbon atom. This isotopic labeling creates a molecule with specific spectroscopic properties that distinguish it from its non-deuterated analogs .

The bromophenyl moiety consists of a phenyl ring with a bromine atom at the para position (carbon-4). This functional group provides a reactive site for further chemical modifications, enhancing the compound's utility in organic synthesis pathways .

Physical Properties

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate possesses distinct physical characteristics that influence its handling, storage, and application in research settings.

Appearance and Basic Properties

The compound typically appears as a colorless oil at room temperature. Its physical state makes it convenient for incorporation into various reaction systems and analytical procedures .

Solubility Profile

The solubility characteristics of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate favor organic solvents, which is consistent with its structure and applications in organic chemistry. Table 2 summarizes its solubility profile.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
HexaneSoluble
WaterLikely insoluble (based on structure)

Table 2: Solubility profile of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Applications in Chemical Research

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate has found significant utility in various areas of chemical research, particularly due to its deuterium labeling and reactive bromophenyl group.

Analytical Applications

The compound's deuterated methyl groups make it particularly valuable for spectroscopic studies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium labeling creates distinctive spectral patterns that facilitate structural elucidation and reaction monitoring. The deuterated methyl groups provide clear reference points in complex spectra .

  • Mass Spectrometry: The predictable fragmentation patterns resulting from the deuterium labeling enable more precise identification and quantification in mass spectrometric analyses .

Synthetic Chemistry Applications

The compound serves several important functions in synthetic organic chemistry:

  • Reaction Mechanism Studies: The deuterium labeling allows researchers to track the fate of specific molecular fragments during chemical transformations, providing insights into reaction mechanisms .

  • Kinetic Isotope Effect Investigations: The presence of deuterium atoms enables studies of kinetic isotope effects, which can reveal rate-determining steps in reaction pathways .

  • Building Block for Complex Molecules: The reactive bromophenyl group provides a handle for further functionalization through various coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig protocols.

Pharmaceutical Research

In pharmaceutical development, deuterated compounds like Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate serve important roles:

  • Metabolic Studies: Deuterium labeling can alter metabolic stability, potentially extending drug half-life by slowing down oxidative metabolism at the labeled positions .

  • ADME Investigations: The compound may serve as an intermediate in the synthesis of deuterated drug candidates used to study absorption, distribution, metabolism, and excretion (ADME) properties .

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate shares structural similarities with other bromophenyl-containing compounds but is distinguished by its deuterium labeling. Table 3 compares this compound with related structures referenced in the search results.

CompoundStructureKey DifferencesApplications
Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetateC11H7BrD6O2Contains six deuterium atomsNMR studies, mechanistic investigations
Methyl 2-(4-bromo-3-methylphenyl)acetateC10H11BrO2No deuterium, different carbon frameworkGeneral synthetic intermediate
4-bromobenzyl acetateC9H9BrO2Different ester arrangement, no deuteriumSynthetic organic chemistry

Table 3: Comparison of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate with related compounds

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